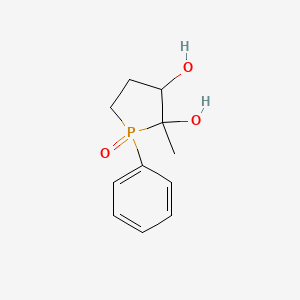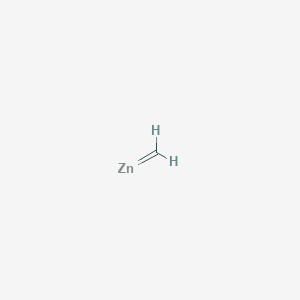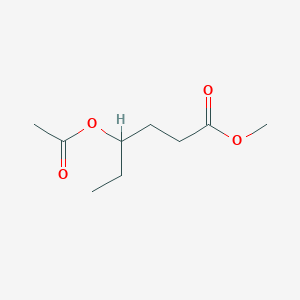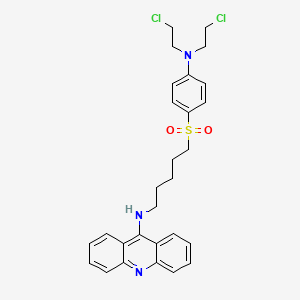![molecular formula C12H21NO3 B14302931 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- CAS No. 123319-05-1](/img/structure/B14302931.png)
1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- is a complex organic compound characterized by its unique structure, which includes multiple ether and amine functionalities. This compound contains a total of 39 bonds, including 18 non-hydrogen bonds, 2 five-membered rings, 1 six-membered ring, 1 tertiary amine, 3 aliphatic ethers, and 1 oxolane .
Vorbereitungsmethoden
The synthesis of 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- involves multiple steps, typically starting with the formation of the core spiro structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro rings. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or ether sites, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism by which 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved can vary depending on the specific application, but generally include binding to active sites and altering the function of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:
- 1,4,7-Trioxa-10-azadispiro[4.1.5.2]tetradecane
- 1,4,10-Trioxa-13-azadispiro[4.1.5.2]tetradecane
These compounds share some structural similarities but differ in the positioning and number of functional groups, which can lead to different chemical properties and applications.
Eigenschaften
IUPAC Name |
10,14-dimethyl-1,4,13-trioxa-10-azadispiro[4.1.57.25]tetradecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-10-12(14-7-8-15-12)9-11(16-10)3-5-13(2)6-4-11/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKQEZALZUBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC3(O1)CCN(CC3)C)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437217 |
Source


|
| Record name | 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123319-05-1 |
Source


|
| Record name | 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)


![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)





![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)
![Acetic acid;[3-(trifluoromethyl)phenyl]methanol](/img/structure/B14302901.png)


